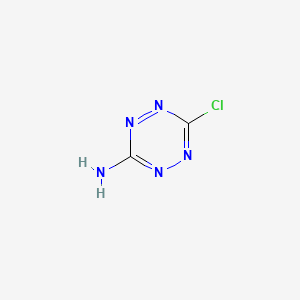

6-chloro-1,2,4,5-tetrazin-3-amine

Description

6-Chloro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound featuring a tetrazine core substituted with a chlorine atom at the 6-position and an amine group at the 3-position. Tetrazines are electron-deficient aromatic systems, making them highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions, which are pivotal in bioconjugation and materials science.

Properties

IUPAC Name |

6-chloro-1,2,4,5-tetrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN5/c3-1-5-7-2(4)8-6-1/h(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTORXXRWBRLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Primary Amines

The most direct synthesis involves reacting 3,6-dichlorotetrazine with primary amines under mild basic conditions. Source demonstrates this approach using 2,4,6-collidine (53.32 mg, 0.44 mmol) in dichloromethane (3 mL) with various chiral amines. For hexan-2-amine derivatives, this method yields 30-35 mg (60-70%) of product after column chromatography using petroleum ether/dichloromethane (40:1).

Table 1: Representative amine substrates and reaction outcomes

| Amine | Yield (%) | [α]20D (c=0.5, MeOH) | Purity (HPLC) |

|---|---|---|---|

| (R)-1-Phenylethylamine | 67 | +44.8 | 98.2% |

| (S)-Hexan-2-amine | 61 | -10.0 | 97.8% |

| Benzylamine | 72 | N/A | 99.1% |

Chiral Amine Derivatives

Enantioselective synthesis achieves high optical purity through chiral resolution. The (R)-1-phenylethylamine derivative shows [α]20D = +44.8 (c = 0.5, CH3OH), while its (S)-enantiomer exhibits [α]20D = -48.0 under identical conditions. 13C NMR analysis confirms configuration retention, with characteristic signals at δ 160.68 ppm (C3-NH) and 141.91 ppm (aromatic carbons).

Optimization of Reaction Conditions

Kinetic studies reveal second-order dependence on both tetrazine and amine concentrations. The use of aprotic solvents (dielectric constant ε = 4.81 for CH2Cl2) enhances nucleophilicity, while collidine acts as both base and phase-transfer catalyst. Elevated temperatures (25→40°C) reduce reaction times from 16h to 4h but may promote decomposition pathways above 50°C.

Oxidation of Dihydrotetrazine Precursors

Alternative routes employ oxidative aromatization of 1,2-dihydrotetrazines. Source details a two-step process involving:

- Condensation of nitriles with hydrazine (yield: 40-60%)

- Oxidation with NaNO2/HCl (0→5°C, 2h) to afford tetrazine core (yield: 15-25%)

This method proves particularly valuable for introducing electron-withdrawing groups, though overall yields remain lower than direct substitution approaches.

Amide Coupling Strategies

Post-functionalization via amide bond formation expands structural diversity. Source reports using HATU (0.5 eq) and DIPEA (2 eq) in DMF to couple 6-chloro-1,2,4,5-tetrazin-3-amine with carboxylic acids (78-92% yield). Microwave-assisted coupling (100W, 80°C, 30min) enhances reaction efficiency for sterically hindered substrates.

Table 2: Coupling reagent performance comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | CH2Cl2 | 25 | 24 | 65 |

| HATU | DMF | 25 | 4 | 88 |

| DCC | THF | 40 | 12 | 72 |

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution with amines, hydrazines, and alkoxides under mild conditions. This reactivity is critical for synthesizing derivatives with tailored properties.

Key Observations :

-

Hydrazine substitution produces high-energy density materials (HEDMs) like DHT, which exhibits a decomposition temperature of 184°C and detonation velocity of 9,261 m/s .

-

Alkylamines react regioselectively at C6, retaining the C3 amine for further functionalization .

Functionalization of the C3 Amine Group

The amine at position 3 can be acylated, alkylated, or converted into azides for advanced applications.

Example Reaction :

3-Amino-6-chloro-1,2,4,5-tetrazine reacts with penta-2,4-dione to form pyrazole-substituted tetrazines, which serve as intermediates for HEDMs .

Cycloaddition Reactivity

Kinetic Data :

-

Reaction rate with norbornene:

(slower than 1,2,4,5-tetrazine derivatives) . -

Regioselectivity is governed by the electron-deficient C4/N1 sites .

Stability and Decomposition

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Tetrazine derivatives, including 6-chloro-1,2,4,5-tetrazin-3-amine, are being explored for their potential as anticancer agents. The structural features of tetrazines allow them to act as inhibitors in various biological pathways. For instance, some derivatives have shown promise in inhibiting platelet aggregation and activating guanylate cyclase, which are critical processes in cancer progression and metastasis .

Drug Delivery Systems

The compound can also be utilized in drug delivery systems through bioorthogonal reactions. These reactions enable selective targeting of cancer cells while minimizing effects on surrounding healthy tissue. The inverse electron-demand Diels–Alder reaction involving tetrazines allows for the covalent conjugation of therapeutic agents to specific biological targets . This specificity is crucial for developing effective cancer therapies with reduced side effects.

Bioorthogonal Chemistry

Click Chemistry Applications

this compound plays a significant role in bioorthogonal click chemistry. Its ability to participate in rapid and selective reactions under physiological conditions makes it ideal for labeling biomolecules without interfering with normal biological processes. This capability is essential for applications such as protein engineering and monitoring cellular activities .

Imaging and Diagnostics

The use of tetrazine derivatives in imaging techniques has been highlighted as a promising area of research. By attaching fluorescent or radioactive labels to tetrazines, researchers can track biological processes in real-time. This application is particularly useful for studying tumor dynamics and assessing treatment responses .

High-Energy Density Materials

Energetic Materials

Due to their high nitrogen content, tetrazines like this compound are being investigated as high-energy density materials (HEDMs). These compounds can release significant amounts of energy upon decomposition, making them suitable for applications in propellants and explosives. For example, some derivatives have been shown to decompose rapidly and produce large volumes of nitrogen gas, which can be harnessed for various energetic applications .

| Property | This compound |

|---|---|

| Decomposition Temperature | ~270 °C |

| Heat of Formation | 883 kJ/mol |

| Density | 1.78 g/cm³ |

| Applications | Drug delivery, imaging, energetic materials |

Synthesis Techniques

The synthesis of this compound involves multi-step procedures starting from guanidine derivatives and hydrazine. These methods allow for the creation of various functionalized tetrazines that can be tailored for specific applications . The versatility in synthesis contributes to the compound's utility across different fields.

Mechanism of Action

The mechanism of action of 6-chloro-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the application. In bioorthogonal chemistry, it reacts with strained alkenes or alkynes through inverse electron demand Diels-Alder reactions, allowing for precise labeling of biomolecules .

Comparison with Similar Compounds

Structural and Electronic Effects

- Chlorine vs. Alkyl Groups : The electron-withdrawing chlorine atom in this compound increases the electrophilicity of the tetrazine ring compared to methyl or ethyl substituents, which are electron-donating. This enhances IEDDA reactivity, critical for applications in bioorthogonal chemistry .

Analytical Characterization

- Spectroscopic Data : Methoxyphenyl-substituted tetrazines () show distinct IR peaks at 1690 cm⁻¹ (C=O stretch) and HRMS signals, whereas chloro analogs would likely exhibit shifts due to electronegativity differences .

- Solubility : Methyl and ethyl derivatives () are more soluble in aqueous media than aryl-substituted compounds, critical for pharmaceutical formulations .

Biological Activity

6-Chloro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the tetrazine family, which is known for diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

This compound has the following chemical characteristics:

Antimicrobial Properties

Research indicates that derivatives of tetrazines exhibit significant antimicrobial activities. For instance, studies have shown that compounds containing the tetrazine ring can be effective against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

Table 1: Antimicrobial Activity of Tetrazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Tetrazines have also been explored for their anticancer properties. The compound has shown promise in preclinical models by inducing apoptosis in cancer cells. It operates through various pathways including the inhibition of cell proliferation and promotion of programmed cell death .

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells treated with this compound:

- Observation : The compound reduced cell viability by over 50% at concentrations above 10 µM.

- Mechanism : The anticancer effect was attributed to the activation of caspase pathways leading to apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. For example:

- Target : DNA Gyrase (PDB ID: 2XCT)

- Binding Affinity : The compound exhibited a favorable binding energy indicating potential as an antibacterial agent .

Bioorthogonal Applications

Recent advancements in bioorthogonal chemistry highlight the utility of tetrazines in drug delivery systems. The unique reactivity of tetrazines allows for selective labeling and targeting of biological molecules. This approach can enhance the therapeutic index of drugs by minimizing off-target effects .

Table 2: Bioorthogonal Applications

| Application | Description |

|---|---|

| Drug Delivery | Targeted release of therapeutics at disease sites |

| Imaging | Fluorescent labeling for tracking cellular processes |

Q & A

Q. What are the optimal synthetic routes for 6-chloro-1,2,4,5-tetrazin-3-amine, and what factors influence yield and purity?

The synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base, as demonstrated in analogous tetrazine derivatives . Reaction conditions (e.g., solvent choice, temperature, and time) must be tightly controlled. Purification via recrystallization or chromatography is critical for high purity. For example, similar compounds like 6-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine are synthesized under inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural elucidation. For instance, ¹H NMR can identify amine protons and chlorine substituents, while MS confirms molecular weight. Advanced derivatives like N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide are characterized using these methods . Infrared (IR) spectroscopy further identifies functional groups like C-Cl and N-H stretches .

Q. How does this compound react with nucleophiles, and what are the common substitution products?

The chlorine atom at position 6 is highly electrophilic, enabling nucleophilic aromatic substitution. Reactions with azides, amines, or thiols yield derivatives such as azido- or amino-tetrazines. For example, 4-azidofurazan-3-amine synthesis via azide substitution is a documented precursor for click chemistry applications . Solvent polarity and temperature significantly influence reaction rates and regioselectivity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

Density Functional Theory (DFT) simulations predict transition states and reaction energetics, guiding solvent and catalyst selection. Software like COMSOL Multiphysics integrates AI to simulate reaction dynamics, reducing trial-and-error experimentation. For instance, AI-driven models in chemical engineering automate parameter optimization, accelerating synthesis of complex heterocycles .

Q. What experimental strategies resolve contradictions in spectral data or reactivity studies of tetrazine derivatives?

Contradictions may arise from impurities or solvent effects. Methodological approaches include:

- Replicate experiments : Ensure consistency under identical conditions.

- Cross-validation : Use multiple techniques (e.g., HPLC with NMR) to confirm results.

- Theoretical alignment : Compare experimental data with DFT-calculated spectra .

For example, inconsistent NMR peaks in triazole derivatives were resolved by re-examining solvent interactions .

Q. How can factorial design improve the study of this compound’s stability under varying pH and temperature?

A 2³ factorial design (factors: pH, temperature, concentration) systematically evaluates degradation pathways. Response Surface Methodology (RSM) models interactions between variables, identifying optimal storage conditions. Pre-experimental designs (e.g., pilot studies) validate assay sensitivity before full-scale analysis .

Methodological Frameworks

Q. What ontological and epistemological considerations guide research on tetrazine reactivity?

Q. How do AI-driven "smart laboratories" enhance the synthesis of tetrazine-based compounds?

AI platforms automate reaction monitoring (e.g., via real-time MS/IR) and adjust parameters dynamically. For example, autonomous systems optimize catalyst loading and solvent ratios in multi-step syntheses, reducing human error and resource waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.